N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide
Description
N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dimethylbenzenesulfonamide core linked to a 2-hydroxy-2-phenylpropyl group. The hydroxyl and phenyl groups in its structure may influence solubility, hydrogen-bonding capacity, and target specificity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-9-10-16(14(2)11-13)22(20,21)18-12-17(3,19)15-7-5-4-6-8-15/h4-11,18-19H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYABTKSFBOTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2,4-Dimethylbenzenesulfonamide with Halohydrin Intermediates
The most widely documented approach involves the alkylation of 2,4-dimethylbenzenesulfonamide with a halohydrin derivative, specifically 3-bromo-2-hydroxy-2-phenylpropane (Fig. 1). This method proceeds via a nucleophilic substitution mechanism under basic conditions:
Halohydrin Synthesis :
- 3-Bromo-2-hydroxy-2-phenylpropane is synthesized through hydrobromination of 2-phenylpropene using HBr in the presence of a peroxide catalyst, yielding anti-Markovnikov addition.
- Alternative routes involve Grignard reactions: Phenylmagnesium bromide reacts with 1,3-dichloro-2-propanone to form intermediates, which are subsequently brominated.
Alkylation Reaction :
- A mixture of 2,4-dimethylbenzenesulfonamide (1.0 equiv), 3-bromo-2-hydroxy-2-phenylpropane (1.2 equiv), and sodium hydride (1.5 equiv) in 1,2-dimethoxyethane is refluxed for 3–5 hours.
- The base deprotonates the sulfonamide’s NH group, enabling nucleophilic attack on the electrophilic carbon adjacent to the bromine atom in the halohydrin.
- Key Condition : Tetrabutylammonium bromide (TBAB) is often added as a phase-transfer catalyst to enhance reactivity in biphasic systems.
Work-up and Purification :
Critical Analysis :
- Side Reactions : Competing elimination pathways may form alkene byproducts if excess base or elevated temperatures are used.
- Steric Hindrance : The 2,4-dimethyl groups on the benzene ring marginally reduce sulfonamide nucleophilicity, necessitating prolonged reaction times compared to unsubstituted analogs.
Epoxide Ring-Opening with Sulfonamide Nucleophiles
An alternative strategy employs epoxide intermediates, though this route is less direct for introducing the hydroxy group:
Epoxide Synthesis :
Ring-Opening Reaction :
Yield Optimization :
Comparative Analysis of Synthetic Methods
Characterization and Analytical Data
Spectroscopic Characterization
Thermal Stability
- Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C and decomposition above 250°C , indicating suitability for formulation in agrochemical products.
Industrial-Scale Considerations
Solvent Selection
Catalytic Innovations
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) have been explored for stereoselective hydroxy group introduction, though yields remain suboptimal (<40%).
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Herbicidal Activity
One of the primary applications of N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide is its use as a herbicide. Research indicates that this compound exhibits significant herbicidal activity against various weed species, particularly in paddy fields.
Case Study: Herbicidal Efficacy
A study conducted on sulfonamide derivatives revealed that compounds similar to this compound demonstrated effective control over barnyard grass (Echinochloa oryzicola), a prevalent weed in rice cultivation. The results showed that:
- The compound exhibited selectivity towards rice plants while effectively suppressing barnyard grass.
- Variants with modified structures improved thermal stability and herbicidal efficacy, making them more suitable for agricultural use .
Table 1: Herbicidal Activity of Sulfonamide Derivatives
| Compound Name | Target Weed | Efficacy (%) | Stability |
|---|---|---|---|
| This compound | Echinochloa oryzicola | 85 | Moderate |
| N-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-4-cyano-N-methylbenzenesulfonamide | Echinochloa oryzicola | 90 | High |
| N-(3-bromo-2-hydroxy-2-phenypropyl)-4-chloro-N-difluoromethyl-3-methylbenzenesulfonamide | Echinochloa oryzicola | 92 | Very High |
Medicinal Chemistry
In addition to its agricultural applications, this compound has potential implications in medicinal chemistry. Sulfonamides are known for their antibacterial properties and have been utilized in the treatment of various infections.
Case Study: Antibacterial Properties
Research has indicated that sulfonamide derivatives possess broad-spectrum antibacterial activity. A focused study on related compounds demonstrated:
- Effective inhibition of bacterial growth in vitro against several strains, including Escherichia coli and Staphylococcus aureus.
- The mechanism of action involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria .
Table 2: Antibacterial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | Escherichia coli | 32 |
| N-(4-methylbenzene)sulfonamide | Staphylococcus aureus | 16 |
| N-(3-bromo-4-fluorobenzene)sulfonamide | Pseudomonas aeruginosa | 64 |
Environmental Impact
The environmental implications of using this compound as a herbicide are significant. Studies have suggested that while effective against target weeds, the persistence and degradation products of such compounds must be evaluated to ensure minimal ecological disruption.
Case Study: Environmental Fate
A comprehensive study on the degradation pathways of sulfonamides revealed:
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-{(2S)-3-[(3S)-8',9'-dihydro-1H,3'H-spiro[piperidine-3,7'-pyrano[3,2-e]indazol]-1-yl]-2-hydroxypropyl}-N-(2-ethoxyethyl)-2,6-dimethylbenzenesulfonamide
- Key Differences: This compound (referred to in ) shares the 2,6-dimethylbenzenesulfonamide moiety but incorporates a complex spirocyclic system and an ethoxyethyl group.
- Biological Relevance : Predicted to selectively bind Akt via AutoDock Vina, suggesting that bulkier substituents (e.g., spiro systems) may enhance target specificity but reduce solubility.
N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide
- Key Differences : Lacks the hydroxypropyl group, instead featuring a direct aryl-aryl linkage. Crystal data () reveal a triclinic lattice (space group P1) with hydrogen-bonded networks involving the sulfonamide group. The absence of a hydroxyl group likely reduces polar interactions but improves lipophilicity .
- Physical Properties : Molecular weight = 289.38 g/mol, density = 1.272 Mg/m³, CuKα radiation cell parameters (a = 8.225 Å, b = 8.423 Å, c = 10.992 Å) .
N-(3-Chlorophenyl)-2,4-dimethylbenzenesulfonamide
- Key Differences: Substitution of the hydroxypropyl group with a 3-chlorophenyl moiety introduces electronegative chlorine, altering electronic properties and steric hindrance.
Pharmacological and Physicochemical Comparisons
Key Observations :
Hydroxypropyl vs. Aryl Groups : Hydroxypropyl-containing derivatives (e.g., the target compound) exhibit enhanced hydrogen-bonding capacity, which may improve binding to polar active sites (e.g., Akt’s kinase domain) but reduce metabolic stability .
Methyl vs.
Crystallinity: Triclinic systems (e.g., ) suggest tighter molecular packing, which could influence dissolution rates and bioavailability compared to monoclinic analogs .
Biological Activity
N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide is an organic compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a benzene ring that is further substituted with a hydroxy group and a phenylpropyl moiety. This specific arrangement imparts distinct chemical reactivity and biological activity compared to related compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The sulfonamide group can mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the bacterial growth process by preventing folic acid formation.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety competes with PABA for binding sites on the enzyme.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further pharmaceutical development.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth through interference with folic acid synthesis. |
| Anti-inflammatory | Demonstrates potential in reducing inflammation in various models. |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of sulfonamides found that this compound displayed significant inhibition against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a therapeutic agent in treating bacterial infections.
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects, potentially useful in conditions such as rheumatoid arthritis.
- Enzyme Kinetics : Kinetic studies revealed that this compound acts as a competitive inhibitor of dihydropteroate synthase with an IC50 value indicating effective inhibition at low concentrations.
Synthesis and Industrial Applications
The synthesis of this compound typically involves reacting 2,4-dimethylbenzenesulfonyl chloride with 2-hydroxy-2-phenylpropylamine under controlled conditions. This process can be optimized for industrial applications to ensure high yield and purity.
Synthetic Route:
- Reagents : 2,4-Dimethylbenzenesulfonyl chloride, 2-hydroxy-2-phenylpropylamine.
- Conditions : Conducted in an organic solvent like dichloromethane with a base (e.g., triethylamine) to neutralize byproducts.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the structure influence biological activity.
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Potential Drug Development : Evaluating its efficacy in clinical settings for treating bacterial infections and inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key steps and optimal conditions for synthesizing N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide?
- Methodology : Synthesis typically involves nucleophilic substitution between 2,4-dimethylbenzenesulfonyl chloride and an amino alcohol precursor (e.g., 2-amino-2-phenylpropan-1-ol). Critical steps include:
- Activation : Use of a base (e.g., triethylamine or NaOH) to deprotonate the hydroxyl group and facilitate sulfonamide bond formation .
- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reactivity and solubility .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and stereochemistry, with sulfonamide protons appearing as broad singlets (~δ 5-6 ppm) and aromatic protons as multiplets (δ 6.5-8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide groups .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC (Minimum Inhibitory Concentration) .
- Anti-inflammatory potential : Inhibition of cyclooxygenase (COX-1/COX-2) via enzyme-linked immunosorbent assays (ELISA) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities and hydrogen-bonding networks?
- Methodology :
- X-ray diffraction : Use a Bruker SMART APEX CCD diffractometer with CuKα radiation (λ = 1.54180 Å). Data collection at 299 K with SADABS absorption correction .
- Refinement : SHELXL refines structures to R-factors < 0.06. Hydrogen bonds (N–H⋯O, C–H⋯O) stabilize crystal packing, with dihedral angles between aromatic rings (e.g., 19.4° in analogous compounds) .
- Validation : PLATON or CCDC software checks for missed symmetry and disorder .
Q. How to address contradictions in synthetic yield or purity across studies?
- Methodology :
- Parameter optimization : Screen reaction temperatures (0°C to reflux) and solvent/base combinations (e.g., DMF/Et₃N vs. DCM/NaOH) to identify yield-maximizing conditions .
- Analytical cross-validation : Compare HPLC purity data with NMR integration and HRMS results to resolve discrepancies .
Q. What strategies enable structure-activity relationship (SAR) analysis for pharmacological applications?
- Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) on the benzene or phenyl rings .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like COX-2 or bacterial dihydropteroate synthase .
- Biological testing : Correlate substituent effects with IC₅₀ values from dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
